![molecular formula C9H5Br2NO B1667947 Broxyquinoline CAS No. 521-74-4](/img/structure/B1667947.png)
Broxyquinoline
Overview
Description
Broxyquinoline is an antiprotozoal agent . It belongs to the class of organic compounds known as haloquinolines, which are compounds containing a quinoline moiety, substituted at one or more ring positions by a halogen atom .
Molecular Structure Analysis
The molecular formula of Broxyquinoline is C9H5Br2NO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
Broxyquinoline has a molecular weight of 302.95 g/mol . It has a density of 2.1±0.1 g/cm3, a boiling point of 370.5±37.0 °C at 760 mmHg, and a flash point of 177.9±26.5 °C .Scientific Research Applications
Antifungal Activity
Broxyquinoline has been identified as a potent compound with antifungal activity, particularly effective against Aspergillus fumigatus. It was discovered during the screening of 40,000 drug-like molecules from diverse chemical libraries. Its activity is influenced by the presence of iron, copper, or zinc, suggesting a mechanism of action related to metal ion availability .
GPCR-based Drug Discovery
Research has demonstrated the utility of GPCR-based sensors in rapid drug discovery applications. Broxyquinoline has been identified as a novel scaffold for HR H2 blocker, indicating its potential in developing new therapeutics targeting G-protein coupled receptors .
Antiparasitic Agent
Broxyquinoline is also known as an effective antiparasitic agent. It has shown inhibitory effects on Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV), with an IC50 value of 5.8 µM, indicating its potential use in treating diseases caused by this virus .
Safety and Hazards
Mechanism of Action
Target of Action
Broxyquinoline is a potent compound with antifungal activity .
Mode of Action
It is known that the activity of broxyquinoline can be blocked by iron, copper, or zinc supplementation , suggesting that these elements may interact with the compound or its targets.
Biochemical Pathways
Given its antifungal activity, it is likely that broxyquinoline interferes with essential biological processes in fungi .
Result of Action
It has been identified as one of the most potent compounds with antifungal activity during screening of diverse chemical compound libraries against aspergillus fumigatus .
Action Environment
The action, efficacy, and stability of Broxyquinoline can be influenced by environmental factors. For instance, the presence of iron, copper, or zinc can block the activity of Broxyquinoline . This suggests that the compound’s action may be sensitive to the metal ion concentration in the environment.
properties
IUPAC Name |
5,7-dibromoquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDASUJMDVPTNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045849 | |
Record name | Broxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Broxyquinoline | |
CAS RN |
521-74-4 | |
Record name | 5,7-Dibromo-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Broxyquinoline [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Broxyquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13536 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | broxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | broxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinol, 5,7-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Broxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Broxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK4C618C8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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